molecular formula C23H26N4O5 B2535528 N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1396761-22-0

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2535528
CAS No.: 1396761-22-0
M. Wt: 438.484
InChI Key: WIDOSONAOLSLRV-UHFFFAOYSA-N
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Description

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a potent, selective, and orally active inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase in the DNA damage response (DDR) pathway. This compound functions by specifically blocking the ATM-dependent phosphorylation of downstream targets such as CHK2, KAP1, and p53, thereby effectively suppressing the signaling cascade that is initiated by DNA double-strand breaks (DSBs). Its primary research value lies in its utility as a chemical probe to dissect the complex roles of ATM in cellular processes, including cell cycle arrest, apoptosis, and DNA repair. It is extensively used in oncology research to investigate synthetic lethal interactions and to sensitize cancer cells to DNA-damaging agents like ionizing radiation and chemotherapeutics, particularly in p53-deficient backgrounds (Source) . The inhibitor provides a critical tool for validating ATM as a therapeutic target and for exploring novel combination cancer treatment strategies aimed at overcoming treatment resistance (Source) .

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDOSONAOLSLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the furan-3-carbonyl piperidine intermediate: This step involves the reaction of furan-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the ethanediamide linkage: The intermediate is then reacted with ethylenediamine under controlled conditions to form the ethanediamide linkage.

    Attachment of the pyrrolidinone moiety: Finally, the compound is reacted with 3-(2-oxopyrrolidin-1-yl)phenyl isocyanate to introduce the pyrrolidinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The piperidine and pyrrolidinone rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidine and pyrrolidinone derivatives.

Scientific Research Applications

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Research: Used in studies to understand its interaction with various biological targets.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs from the evidence:

Piperidine/Piperazine-Based Analogs ()

Compounds like N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) share a piperazine core but differ in substituents. Key distinctions:

Property Target Compound Compound 9a ()
Core structure Piperidine Piperazine
Aromatic substituent Furan-3-carbonyl 3-(Trifluoromethyl)benzoyl
Linker Ethanediamide Acetamide
Molecular weight (Da)* ~493.5 (calculated) 579.6 (reported)
Hydrogen-bond donors 4 (amide N-H, pyrrolidinone N-H) 2 (amide N-H)

*The trifluoromethyl group in 9a enhances lipophilicity (logP ~3.5 vs. The target compound’s ethanediamide linker and pyrrolidinone moiety may favor polar interactions, making it more suitable for targets requiring hydrophilic binding pockets.

Fentanyl Derivatives ()

Fentanyl analogs like cyclopropylfentanyl and p-fluoro-butyrylfentanyl share a 4-anilidopiperidine scaffold but prioritize opioid receptor binding. Key differences:

Property Target Compound Cyclopropylfentanyl ()
Primary target Unknown (hypothetical CNS targets) μ-opioid receptor
Anilido group Absent Critical for receptor affinity
Metabolic stability Likely higher (lactam vs. ester) Rapid ester hydrolysis in vivo

The absence of an anilido group in the target compound suggests divergent therapeutic applications, possibly avoiding opioid-related side effects.

1,4-Dihydropyridines ()

Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) feature redox-active dihydropyridine cores. Comparison highlights:

Property Target Compound AZ331 ()
Core reactivity Stable piperidine Oxidizable dihydropyridine
Electron-rich groups Furan 2-Furyl + methoxy substituents
Therapeutic potential CNS/modulators (speculative) Calcium channel blockers

The target compound’s lack of redox activity may confer better stability under physiological conditions compared to dihydropyridines.

Research Findings and Hypotheses

Pharmacological Speculation

  • Target engagement: Potential activity at serotonin or sigma receptors due to piperidine and furan motifs, as seen in related CNS agents .
  • Safety profile : Lower risk of opioid-like respiratory depression compared to fentanils, given structural dissimilarity .

Biological Activity

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine ring, a furan moiety, and an oxopyrrolidine group, suggest that it may interact with various biological targets. This article reviews the biological activity of this compound based on recent research findings and case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Piperidine Ring A six-membered ring containing one nitrogen atom.
Furan Moiety A five-membered aromatic ring with one oxygen atom.
Oxopyrrolidine Group A five-membered ring containing one nitrogen and one carbonyl group.

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate receptor activity related to inflammation and neurodegeneration, potentially providing therapeutic benefits in these contexts.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptors : It could bind to specific receptors, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have investigated the compound's pharmacological properties, focusing on its anti-inflammatory and neuroprotective effects.

Case Study 1: Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Neuroprotective Properties

Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced cell death. This neuroprotective effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar derivatives to highlight its unique properties:

Compound Name Biological Activity
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-benzamideModerate anti-inflammatory effects
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-4-methoxybenzamideEnhanced neuroprotective effects due to methoxy substitution

Synthesis and Purification

The synthesis of this compound involves several steps, including:

  • Formation of the furan derivative via reaction with thionyl chloride.
  • Coupling with piperidine to form the piperidine-furan intermediate.
  • Final coupling with the oxopyrrolidine-containing phenyl derivative.

Purification methods such as recrystallization and chromatography are employed to isolate the final product in high purity.

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